Cas no 1410128-22-1 ((2,5-dimethoxyphenyl)-pyridin-2-ylmethanol)
(2,5-dimethoxyphenyl)-pyridin-2-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- (2,5-dimethoxyphenyl)-pyridin-2-ylmethanol
- 2-Pyridinemethanol, α-(2,5-dimethoxyphenyl)-
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- MDL: MFCD07775210
- Inchi: 1S/C14H15NO3/c1-17-10-6-7-13(18-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9,14,16H,1-2H3
- InChI Key: OXOHDWSQPZCSKV-UHFFFAOYSA-N
- SMILES: C(C1=CC(OC)=CC=C1OC)(C1=NC=CC=C1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
(2,5-dimethoxyphenyl)-pyridin-2-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428744-1 g |
2,5-Dimethoxyphenyl-(2-pyridyl)methanol |
1410128-22-1 | 1g |
€496.00 | 2023-04-23 | ||
| abcr | AB428744-5 g |
2,5-Dimethoxyphenyl-(2-pyridyl)methanol |
1410128-22-1 | 5g |
€1,373.40 | 2023-04-23 | ||
| abcr | AB428744-1g |
2,5-Dimethoxyphenyl-(2-pyridyl)methanol; . |
1410128-22-1 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB428744-5g |
2,5-Dimethoxyphenyl-(2-pyridyl)methanol |
1410128-22-1 | 5g |
€1373.40 | 2023-09-04 | ||
| Ambeed | A302870-1g |
(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol |
1410128-22-1 | 97% | 1g |
$418.0 | 2024-04-24 |
(2,5-dimethoxyphenyl)-pyridin-2-ylmethanol Suppliers
(2,5-dimethoxyphenyl)-pyridin-2-ylmethanol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on (2,5-dimethoxyphenyl)-pyridin-2-ylmethanol
Introduction to (2,5-Dimethoxyphenyl)-Pyridin-2-ylmethanol (CAS No. 1410128-22-1)
(2,5-Dimethoxyphenyl)-pyridin-2-ylmethanol (CAS No. 1410128-22-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of potential therapeutic properties that have been the focus of recent studies. The compound is composed of a pyridine ring and a 2,5-dimethoxyphenyl group, connected by a methylene bridge, which contributes to its distinct chemical and biological activities.
The molecular formula of (2,5-Dimethoxyphenyl)-pyridin-2-ylmethanol is C13H16O3N, with a molecular weight of approximately 236.27 g/mol. Its structural features include two methoxy groups on the phenyl ring and a pyridine moiety, which are key functional groups responsible for its biological activity. The methoxy groups are known to enhance lipophilicity and improve the compound's ability to cross biological membranes, while the pyridine ring provides additional stability and reactivity.
Recent research has highlighted the potential of (2,5-Dimethoxyphenyl)-pyridin-2-ylmethanol in various therapeutic applications. One of the most promising areas is its use as an anti-inflammatory agent. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. This property makes it a potential candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, (2,5-Dimethoxyphenyl)-pyridin-2-ylmethanol has also been investigated for its antioxidant activity. Oxidative stress is a key factor in the development of many chronic diseases, including cardiovascular disease and neurodegenerative disorders. Research has demonstrated that this compound can scavenge free radicals and protect cells from oxidative damage, suggesting its potential as a therapeutic agent in these conditions.
The pharmacokinetic properties of (2,5-Dimethoxyphenyl)-pyridin-2-ylmethanol have also been studied to evaluate its suitability for drug development. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed after oral administration and exhibits good bioavailability. It is metabolized primarily in the liver through Phase I and Phase II metabolic pathways, with the major metabolites being excreted in urine and feces.
Clinical trials are currently underway to further investigate the safety and efficacy of (2,5-Dimethoxyphenyl)-pyridin-2-ylmethanol. Early results from Phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings are encouraging and support the continued development of this compound as a potential therapeutic agent.
The mechanism of action of (2,5-Dimethoxyphenyl)-pyridin-2-ylmethanol is believed to involve multiple pathways. Its anti-inflammatory effects are thought to be mediated through the inhibition of nuclear factor-kappa B (NF-κB) activation, which plays a central role in inflammation. Additionally, its antioxidant properties may be attributed to its ability to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help neutralize reactive oxygen species (ROS).
In conclusion, (2,5-Dimethoxyphenyl)-pyridin-2-ylmethanol (CAS No. 1410128-22-1) represents a promising compound with potential applications in various therapeutic areas. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As more studies are conducted and clinical trials progress, it is likely that this compound will play an increasingly important role in the treatment of inflammatory and oxidative stress-related diseases.
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